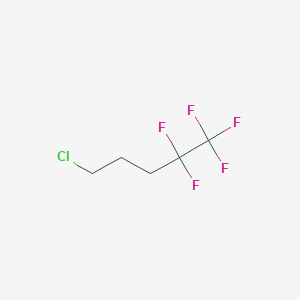

5-Chloro-1,1,1,2,2-pentafluoropentane

Description

5-Chloro-1,1,1,2,2-pentafluoropentane (C₅H₆ClF₅) is a halogenated fluorocarbon characterized by a pentane backbone substituted with five fluorine atoms and one chlorine atom.

Propriétés

IUPAC Name |

5-chloro-1,1,1,2,2-pentafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYOAOHSCKQDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022591 | |

| Record name | 5-Chloro-1,1,1,2,2-pentafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024003-32-4 | |

| Record name | 5-Chloro-1,1,1,2,2-pentafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,1,1,2,2-pentafluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of 1,1,1,2,2-pentafluoropentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

Industrial production of 5-Chloro-1,1,1,2,2-pentafluoropentane often employs large-scale halogenation reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxy-1,1,1,2,2-pentafluoropentane.

Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropentane by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of 5-Chloro-1,1,1,2,2-pentafluoropentane can yield various products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

Substitution: 5-Hydroxy-1,1,1,2,2-pentafluoropentane.

Reduction: 1,1,1,2,2-pentafluoropentane.

Oxidation: Various oxidized derivatives depending on the conditions.

Applications De Recherche Scientifique

5-Chloro-1,1,1,2,2-pentafluoropentane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mécanisme D'action

The mechanism of action of 5-Chloro-1,1,1,2,2-pentafluoropentane involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical behavior and biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Bromo-1,1,1,2,2-Pentafluoropentane

- Molecular Formula : C₅H₆BrF₅ (MW: 241.00 g/mol)

- Key Differences: Substituent Effects: Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), leading to weaker electron-withdrawing effects. This may reduce bioactivity in contexts where electron density modulation is critical (e.g., nitric oxide inhibition) . Hazards: Classified as UN 1993 (flammable liquid), with hazards including flammability (H225) and acute toxicity (H302+H312+H332).

5-Chloro-1-Pentyne

- Molecular Formula : C₅H₇Cl (MW: 102.56 g/mol)

- Key Differences :

- Functional Groups : The terminal alkyne group in 5-chloro-1-pentyne () introduces high reactivity for click chemistry or polymerization, unlike the saturated pentafluoropentane backbone.

- Physical Properties : Boiling point 67–69°C at 145 mmHg , with density 0.968 g/mL , indicating lower thermal stability compared to the fully fluorinated target compound .

5-Chloro-2-Pentanone Ethylene Ketal

- Molecular Formula : C₇H₁₃ClO₂ (MW: 164.62 g/mol)

- Key Differences: Functionality: The ketal-protected ketone group () enables use in organic synthesis as a protected carbonyl intermediate, contrasting with the fully halogenated, non-polar nature of the target compound. Applications: Likely employed in pharmaceuticals or fragrances, whereas the pentafluoropentane derivative may serve specialized roles in fluorocarbon applications .

5-Chloro-1-oxo-1-(3-Trifluoromethylphenyl)Pentane

Bioactivity and Electron Density Considerations

highlights that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance nitric oxide (NO) inhibition compared to electron-donating groups (e.g., methoxy). For example, halogenated alkanes are often used in medicinal chemistry to stabilize transition states or enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.